![molecular formula C18H12ClN3O2 B2958710 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide CAS No. 866041-28-3](/img/structure/B2958710.png)
4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide
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Overview
Description
“4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” is a chemical compound with the molecular formula C18H12ClN3O2 . It has an average mass of 337.760 Da and a monoisotopic mass of 337.061798 Da .
Synthesis Analysis
The synthesis of similar compounds involves the ANRORC (addition of nucleophiles, ring-opening, and ring-closure) reaction of 3-benzoyl chromones with benzamidines . A mixture of compounds and urea with a catalytic amount of sodium ethoxide in ethanol was refluxed on a water bath for 6–7 hours .Molecular Structure Analysis
The molecular structure of this compound is established on the basis of spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis
The key step in the synthesis of this compound involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H12ClN3O2, an average mass of 337.760 Da, and a monoisotopic mass of 337.061798 Da .Scientific Research Applications
Synthesis and Characterization
Research in the field of heterocyclic compounds, including chromeno[4,3-d]pyrimidin derivatives, has led to the development of novel synthetic routes and compounds with potential biological activities. For example, novel heteroannulated compounds containing chromenopyridopyrimidines have been synthesized, characterized by spectroscopic techniques, and evaluated for antimicrobial properties. These compounds exhibit variable inhibitory effects toward tested microorganisms, indicating their potential as antimicrobial agents (Esam S Allehyani, 2022).
Antimicrobial Evaluation
Several studies have focused on the antimicrobial evaluation of chromeno[4,3-d]pyrimidin derivatives. One such study reported the preparation of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related compounds, demonstrating their structures through IR, UV, 1H NMR, 13C NMR, and MS data. These compounds were assessed for antimicrobial activities, indicating the potential use of chromeno[4,3-d]pyrimidin derivatives in antimicrobial applications (A. El-Agrody, N. M. Sabry, Shymaa S. Motlaq, 2011).
Antitumor Activities
The antitumor activities of benzo[h]chromene derivatives, including 7H-benzo[h]chromeno[2,3-d]pyrimidines, have been investigated, highlighting the significance of the structure-activity relationships (SAR). These studies aim to understand how substituents at specific positions and fused rings influence antitumor activity. Some compounds have shown remarkable inhibitory effects compared to standard drugs on tested human tumor cell lines, demonstrating the potential of chromeno[4,3-d]pyrimidin derivatives in cancer therapy (R. M. Okasha, Fawzia F. Alblewi, T. H. Afifi, et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to bind to enzymes likeDNA gyrase and RNA polymerase . These enzymes play crucial roles in DNA replication and transcription, respectively, making them potential targets for antimicrobial and anticancer agents .
Mode of Action
“4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” interacts with its targets by binding to them, thereby inhibiting their function . For instance, it prevents DNA gyrase from breaking down bacterial DNA, which disrupts the DNA replication process . It also binds to RNA polymerase, affecting the transcription process .
Biochemical Pathways
The inhibition of dna gyrase and rna polymerase can disrupt dna replication and rna transcription, respectively, leading to cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .
Pharmacokinetics
The structure-activity relationship study of similar compounds suggests that the lipophilicity of the substituent at certain positions significantly affects their antitumor activity . This could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of “this compound” include the disruption of DNA replication and RNA transcription, leading to cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the lipophilicity of the substituent at certain positions in similar compounds significantly affects their antitumor activity . This suggests that the compound’s environment, such as the presence of certain lipids or proteins, could potentially influence its action and efficacy.
Future Directions
properties
IUPAC Name |
4-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVRUZLXELSLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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